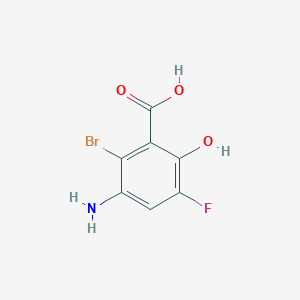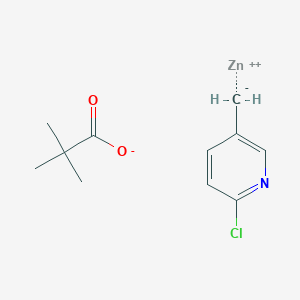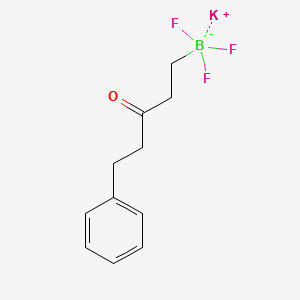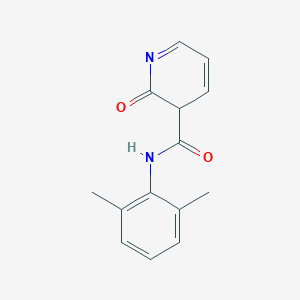
Isonixine; Nixyn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonixin is a pharmaceutical compound primarily used for the treatment of inflammation and pain associated with musculoskeletal and joint disorders . It falls under the category of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its effectiveness in alleviating moderate to severe pain and reducing inflammation .
準備方法
The synthesis of Isonixin involves specific chemical reactions and conditions. One common method includes the activation of isoniazid with diethoxymethyl acetate, followed by condensation with appropriate anilines . Another method involves the activation of substituted anilines by diethoxymethyl acetate and subsequent condensation with isoniazid . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.
化学反応の分析
Isonixin undergoes various chemical reactions, including:
Oxidation: Isonixin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Isonixin, leading to the formation of new compounds.
Common reagents used in these reactions include diethoxymethyl acetate, anilines, and various catalysts. The major products formed from these reactions are derivatives of Isonixin with modified chemical properties .
科学的研究の応用
Isonixin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
作用機序
Isonixin operates primarily by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By blocking COX activity, Isonixin reduces the production of prostaglandins, thereby alleviating pain and decreasing inflammation . Additionally, Isonixin modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further mitigating the inflammatory response .
類似化合物との比較
Isonixin is compared with other NSAIDs, such as ibuprofen and naproxen. One of the distinguishing features of Isonixin is its higher selectivity for COX-2 compared to COX-1 . This selectivity reduces gastrointestinal side effects commonly associated with non-selective NSAIDs. Similar compounds include:
Ibuprofen: A widely used NSAID with non-selective inhibition of COX-1 and COX-2.
Naproxen: Another NSAID with similar uses but different pharmacokinetic properties.
Celecoxib: A selective COX-2 inhibitor, similar to Isonixin, but with different chemical structure and properties.
Isonixin’s unique dual-action mechanism and higher COX-2 selectivity make it a promising candidate for treating chronic pain and inflammation with fewer side effects .
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-oxo-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-3-6-10(2)12(9)16-14(18)11-7-4-8-15-13(11)17/h3-8,11H,1-2H3,(H,16,18) |
InChIキー |
SJPMUIUVIBYFIU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C=CC=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



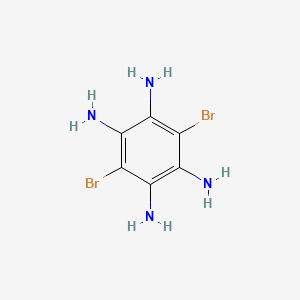
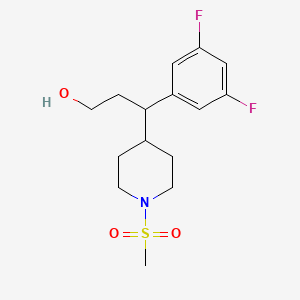
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
![[(1R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14781762.png)
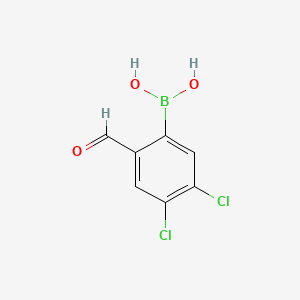
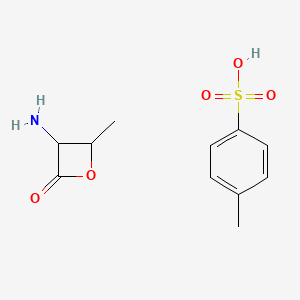
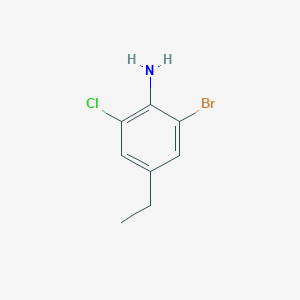
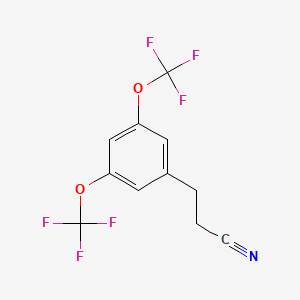
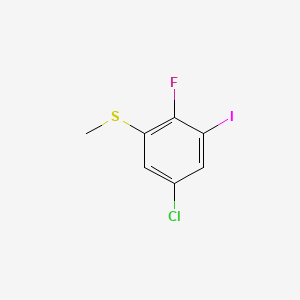
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
